O-(4-Methoxybenzyl)hydroxylaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-Methoxybenzyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C8H12ClNO2. It is commonly used as an intermediate in pharmaceutical and chemical research. The compound is known for its stability and reactivity, making it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-(4-Methoxybenzyl)hydroxylamine hydrochloride can be synthesized through the reaction of 4-methoxybenzyl chloride with hydroxylamine hydrochloride. The reaction typically occurs in an inert atmosphere at low temperatures (2-8°C) to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain high purity and yield. The product is then purified and stored in a cool, dry place away from oxidizing agents .
Chemical Reactions Analysis
Types of Reactions: O-(4-Methoxybenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
O-(4-Methoxybenzyl)hydroxylamine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drugs with hydroxylamine functionalities.
Industry: The compound is used in the production of various chemical products and as a reagent in analytical chemistry
Mechanism of Action
The mechanism of action of O-(4-Methoxybenzyl)hydroxylamine hydrochloride involves its reactivity with various molecular targets. The compound can interact with enzymes and proteins, leading to the formation of stable complexes. These interactions are crucial in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
O-(4-Methoxybenzyl)hydroxylamine: This compound is similar in structure but lacks the hydrochloride group.
Hydroxylamine hydrochloride: A simpler compound with similar reactivity but different applications.
Uniqueness: O-(4-Methoxybenzyl)hydroxylamine hydrochloride is unique due to its specific reactivity and stability, making it valuable in various scientific and industrial applications. Its ability to form stable complexes with enzymes and proteins sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H12ClNO2 |
---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
(4-methoxyphenyl)methoxyazanium;chloride |
InChI |
InChI=1S/C8H12NO2.ClH/c1-10-8-4-2-7(3-5-8)6-11-9;/h2-5H,6H2,1,9H3;1H/q+1;/p-1 |
InChI Key |
UMBKWIIPZYVJJP-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)CO[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.